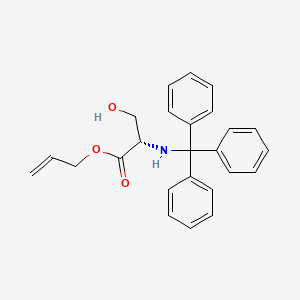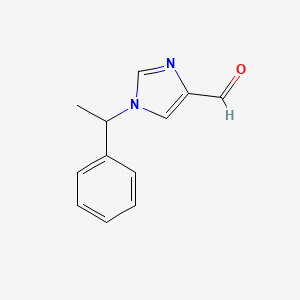
1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde is an organic compound that features both an imidazole ring and a phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Phenylethyl Group: This step often involves the alkylation of the imidazole ring with a phenylethyl halide under basic conditions.
Formylation: The final step is the formylation of the imidazole ring, which can be done using the Vilsmeier-Haack reaction, where the imidazole is treated with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde can undergo various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid.
Reduction: 1-(1-Phenylethyl)-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde depends on its application:
Biological Activity: It may interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can coordinate with metal ions in the active sites of enzymes, affecting their catalytic activity.
Chemical Reactions: The aldehyde group is reactive and can form various intermediates, such as imines or hemiacetals, which can further react to form more complex structures.
Comparación Con Compuestos Similares
1-(1-Phenylethyl)-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives:
1H-Imidazole-4-carbaldehyde: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.
1-(2-Phenylethyl)-1H-imidazole-4-carbaldehyde: Similar structure but with a different position of the phenylethyl group, which can affect its reactivity and biological activity.
1-(1-Phenylethyl)-1H-imidazole-2-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its potential biological activity also makes it a candidate for drug development and other biomedical applications.
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-(1-phenylethyl)imidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-10(11-5-3-2-4-6-11)14-7-12(8-15)13-9-14/h2-10H,1H3 |
Clave InChI |
NHRKMHPJOQJAAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C=C(N=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
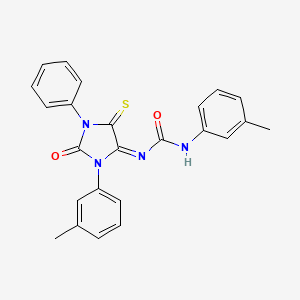
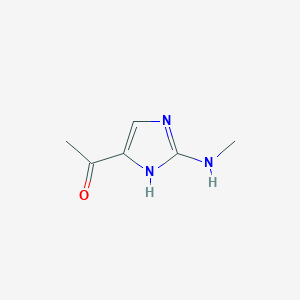
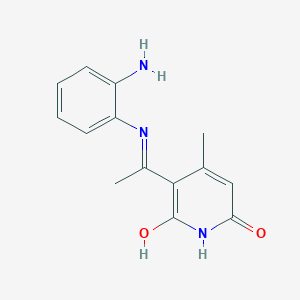
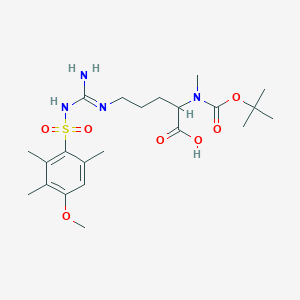
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
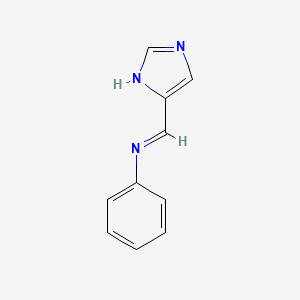
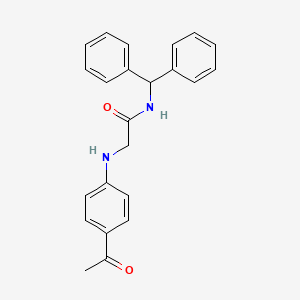
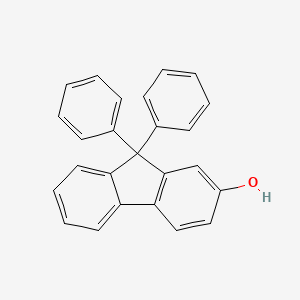
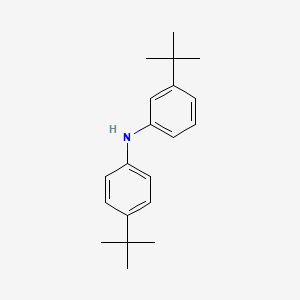
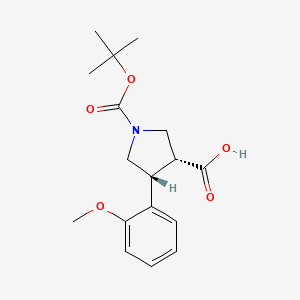
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
